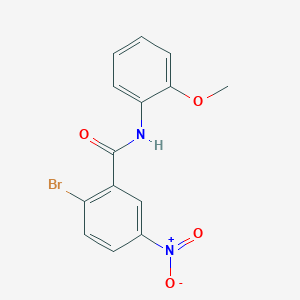![molecular formula C16H17F2NO B6075060 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol, also known as DFB, is a synthetic compound that belongs to the family of β-adrenergic receptor agonists. It has been shown to have potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
作用機序
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol acts as a selective β2-adrenergic receptor agonist, which means that it binds specifically to the β2-adrenergic receptors in the body. This binding activates the receptors, which leads to the relaxation of smooth muscles in the airways and blood vessels. This results in bronchodilation and increased blood flow to the heart. 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol also has anti-inflammatory effects, which are thought to be mediated through the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to have several biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which is an important signaling molecule in the body. This leads to the activation of protein kinase A (PKA), which has a variety of downstream effects. 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol also increases the activity of the Na+/K+ ATPase pump, which is important for maintaining cellular homeostasis. In addition, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to increase the expression of antioxidant enzymes, which could have potential therapeutic applications in diseases associated with oxidative stress.
実験室実験の利点と制限
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research purposes. It also has a well-defined mechanism of action, which makes it useful for studying specific signaling pathways in the body. However, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer in vivo. In addition, it has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol. One area of interest is the development of new formulations of 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol that can improve its solubility and bioavailability. Another area of interest is the development of new therapeutic applications for 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol, such as in the treatment of inflammatory diseases. Additionally, there is ongoing research into the molecular mechanisms of 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol's effects, which could lead to the development of new drugs that target specific signaling pathways in the body. Overall, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has significant potential for use in the treatment of various diseases, and continued research in this area could lead to important new discoveries.
合成法
The synthesis of 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol involves the reaction of 3,4-difluorobenzylamine with (R)-1-phenylethanol in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. The purity of the compound is confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects, which make it a promising candidate for the treatment of asthma and COPD. 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has also been shown to have positive inotropic effects, which could make it useful in the treatment of heart failure. In addition, 2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol has been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-[(3,4-difluorophenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-19(10-12-7-8-14(17)15(18)9-12)11-16(20)13-5-3-2-4-6-13/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFOKYZHLOJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)F)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)

![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)(methyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6075013.png)
![ethyl (2-{[imino(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6075023.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6075030.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6075037.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6075051.png)
![11-(3,4-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)
![4-[({4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6075069.png)

![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)